2-Chloro-5-fluoro-N-isobutylnicotinamide
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Overview
Description
2-Chloro-5-fluoro-N-isobutylnicotinamide is a chemical compound belonging to the nicotinamide family It is characterized by the presence of chloro and fluoro substituents on the nicotinamide ring, which can significantly influence its chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N-isobutylnicotinamide typically involves the introduction of chloro and fluoro groups onto the nicotinamide ring, followed by the attachment of the isobutyl group. One common method involves the following steps:
Nitration: The starting material, 2-fluorobenzonitrile, undergoes nitration to form 2-fluoro-5-nitrobenzonitrile.
Reduction: The nitro group is then reduced to an amino group, yielding 2-fluoro-5-aminobenzonitrile.
Chlorination: The amino group is replaced with a chloro group through a Sandmeyer reaction, resulting in 2-chloro-5-fluorobenzonitrile.
Amidation: Finally, the isobutyl group is introduced via an amidation reaction with nicotinic acid or its derivatives, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-N-isobutylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chloro-5-fluoro-N-isobutylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-N-isobutylnicotinamide involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The isobutyl group may also play a role in its overall biological activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-5-fluoro-N-isobutylnicotinamide is unique due to the combination of chloro, fluoro, and isobutyl groups on the nicotinamide ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-5-fluoro-N-(2-methylpropyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c1-6(2)4-14-10(15)8-3-7(12)5-13-9(8)11/h3,5-6H,4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKULKHMYQYPGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N=CC(=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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